![molecular formula C17H19ClN2O3S B7710751 N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide](/img/structure/B7710751.png)
N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide, also known as NMSBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. For instance, Li et al. (2017) suggested that N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide induced apoptosis in breast cancer cells by inhibiting the activity of the PI3K/Akt signaling pathway. Similarly, Zhang et al. (2015) proposed that N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide exerted its anti-inflammatory effects by inhibiting the activation of NF-κB and MAPK signaling pathways.
Biochemical and Physiological Effects:
N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide has been shown to have various biochemical and physiological effects, depending on the target cells or tissues. For instance, Li et al. (2017) reported that N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide induced apoptosis and cell cycle arrest in breast cancer cells, while Zhang et al. (2015) demonstrated that N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide suppressed the production of pro-inflammatory cytokines in macrophages. Additionally, Zhang et al. (2016) showed that N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide had antiviral activity against influenza A virus by inhibiting viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide has several advantages for lab experiments, such as its high purity and stability, which make it suitable for various assays and tests. However, it also has some limitations, such as its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, researchers need to carefully consider the appropriate concentration and solvent for their experiments.
Orientations Futures
There are several future directions for the research on N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide, including the development of more efficient synthesis methods, the identification of its specific targets and mechanisms of action, and the evaluation of its potential therapeutic applications in various diseases. For instance, Li et al. (2017) suggested that N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide could be used as a potential therapeutic agent for breast cancer, while Zhang et al. (2016) proposed that it could be developed as a novel antiviral drug for influenza A virus.
Conclusion:
In conclusion, N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide is a chemical compound that has shown promising results in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide in various fields and to develop it as a novel therapeutic agent.
Méthodes De Synthèse
The synthesis of N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide involves the reaction between 3-nitrobenzenesulfonyl chloride and N-ethyl-2-methyl-5-aminobenzamide in the presence of a base. The resulting compound is then purified using various techniques, such as column chromatography, recrystallization, and spectroscopic analysis. This method has been described in detail in several research articles, including the one by Zhang et al. (2015).
Applications De Recherche Scientifique
N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities, among others. For instance, Li et al. (2017) reported that N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide inhibited the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. Similarly, Zhang et al. (2015) demonstrated that N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide had anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
5-[(2-chlorophenyl)methylsulfamoyl]-N-ethyl-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-3-19-17(21)15-10-14(9-8-12(15)2)24(22,23)20-11-13-6-4-5-7-16(13)18/h4-10,20H,3,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQUXESZLIGEHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-chlorobenzyl)sulfamoyl]-N-ethyl-2-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

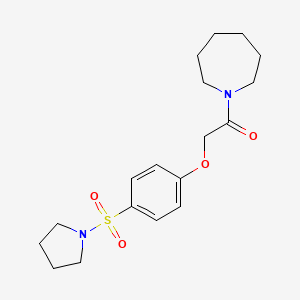

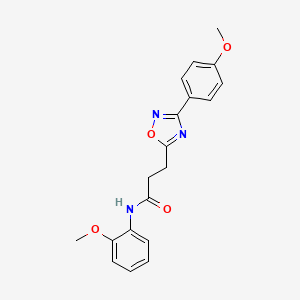

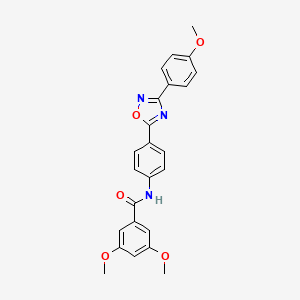
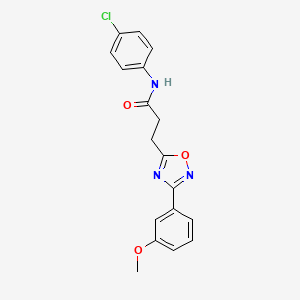

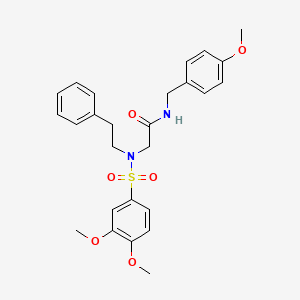
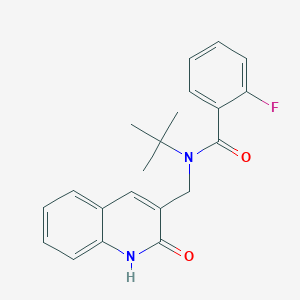
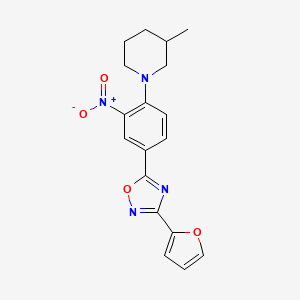

![4-ethoxy-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710747.png)

